molecular formula C27H42O4 B11960244 Methyl 3-(acetyloxy)chol-11-en-24-oate CAS No. 15360-37-9

Methyl 3-(acetyloxy)chol-11-en-24-oate

Cat. No.: B11960244
CAS No.: 15360-37-9
M. Wt: 430.6 g/mol
InChI Key: SWHWAFFISKDSIL-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)chol-11-en-24-oate is a chemical compound with the molecular formula C27H42O4. It is a derivative of cholesterol and is characterized by the presence of an acetoxy group at the 3-position and a double bond at the 11-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)chol-11-en-24-oate typically involves the esterification of cholesterol derivativesThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)chol-11-en-24-oate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(acetyloxy)chol-11-en-24-oate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)chol-11-en-24-oate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The acetoxy group and the double bond at the 11-position play crucial roles in its biological activity, affecting its binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,12-bis(acetyloxy)chol-11-en-24-oate
  • Methyl 3,7,12-tris(acetyloxy)chol-11-en-24-oate
  • Methyl 3-acetoxychol-11-en-24-oate

Uniqueness

Methyl 3-(acetyloxy)chol-11-en-24-oate is unique due to its specific substitution pattern and the presence of a double bond at the 11-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

15360-37-9

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3

InChI Key

SWHWAFFISKDSIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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